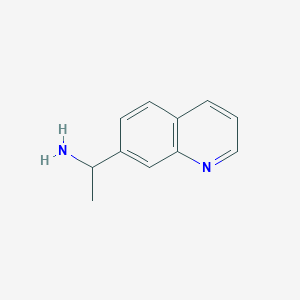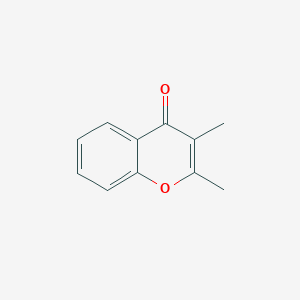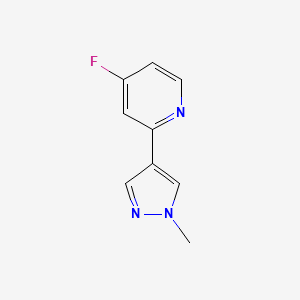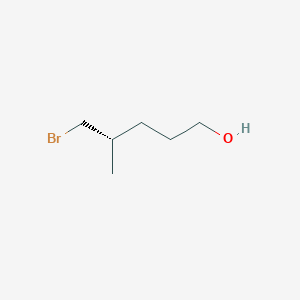
3-(2-hydroxyethyl)-1H-indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyethyl)-1H-indol-6-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the alkylation of indole with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group at the 3-position of the indole ring. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the reduction of 3-(2-nitroethyl)-1H-indol-6-ol using a reducing agent such as palladium on carbon in the presence of hydrogen gas. This reduction step converts the nitro group to a hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(2-hydroxyethyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(2-carboxyethyl)-1H-indol-6-ol.
Reduction: 3-(2-aminoethyl)-1H-indol-6-ol.
Substitution: 3-(2-chloroethyl)-1H-indol-6-ol.
科学的研究の応用
3-(2-hydroxyethyl)-1H-indol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(2-hydroxyethyl)-1H-quinoline-2,4-dione
- Diethanolamine
- 3-(2-hydroxyethylamino)quinoline-2,4-dione
Uniqueness
3-(2-hydroxyethyl)-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of indole with the reactivity of the hydroxyethyl group, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological research.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-5-8(13)1-2-9(7)10/h1-2,5-6,11-13H,3-4H2 |
InChIキー |
KCNFVDIFIIPTRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)NC=C2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11912543.png)

![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)


![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)





![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)

